molecular formula C18H20F2N2O B5759004 1-(2,5-difluorobenzyl)-4-(2-methoxyphenyl)piperazine

1-(2,5-difluorobenzyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5759004
M. Wt: 318.4 g/mol
InChI Key: DMZHUPQLOVDRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-difluorobenzyl)-4-(2-methoxyphenyl)piperazine, commonly known as DF-MP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of DF-MP is not fully understood, but it has been proposed to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. DF-MP has also been reported to modulate the activity of the GABAergic system, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
DF-MP has been reported to have various biochemical and physiological effects, including the regulation of neurotransmitter release, modulation of intracellular signaling pathways, and alteration of gene expression. DF-MP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

DF-MP has several advantages for laboratory experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, DF-MP has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

DF-MP has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in humans. Further studies are needed to elucidate the exact mechanism of action of DF-MP and its potential interactions with other drugs. In addition, the development of novel formulations and delivery methods may enhance the therapeutic potential of DF-MP.

Synthesis Methods

DF-MP can be synthesized through various methods, including the reaction of 2,5-difluorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,5-difluorobenzylamine with 2-methoxyphenylpiperazine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). These methods have been optimized to obtain high yields of DF-MP with purity up to 99%.

Scientific Research Applications

DF-MP has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. DF-MP has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. DF-MP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animals. In addition, DF-MP has been reported to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel drugs.

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-23-18-5-3-2-4-17(18)22-10-8-21(9-11-22)13-14-12-15(19)6-7-16(14)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZHUPQLOVDRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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